molecular formula C12H22O2 B3053600 2,2,4,6,6-Pentamethylheptane-3,5-dione CAS No. 5467-42-5

2,2,4,6,6-Pentamethylheptane-3,5-dione

Cat. No. B3053600
CAS RN: 5467-42-5
M. Wt: 198.3 g/mol
InChI Key: WMZURKKTJQPBOJ-UHFFFAOYSA-N
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Description

2,2,4,6,6-Pentamethylheptane-3,5-dione is a pentamethyl derivative of Heptane . It is a type of β-diketone compound . It has potential antimicrobial properties and is obtained from the edible oil industry .


Molecular Structure Analysis

The molecular formula of 2,2,4,6,6-Pentamethylheptane-3,5-dione is C12H22O2 . The structure of this compound includes a heptane backbone with five methyl groups attached at the 2, 2, 4, 6, and 6 positions .


Chemical Reactions Analysis

The diketone structure of 2,2,4,6,6-Pentamethylheptane-3,5-dione can easily form a stable enol form through tautomerization . In alkaline conditions, the hydroxyl group of the enol loses a proton, leading to the formation of a negative oxygen ion. This ion can coordinate with many metal ions to form stable complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4,6,6-Pentamethylheptane-3,5-dione include its molecular weight, which is 198.31 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

2,2,4,6,6-Pentamethylheptane-3,5-dione is used in the synthesis of diastereoisomeric diols, which further cyclize with thionyl chloride to yield mixtures of isomeric dioxathiane 2-oxides. Crystal structure determinations of these compounds provide insights into their conformation and geometry, particularly in the context of cyclic sulphites (Bracke, Lenstra, Geise, & Hellier, 1989).

Thermal Decomposition Studies

This compound has been studied for its thermal decomposition behavior, particularly in the context of IR laser-powered homogeneous pyrolysis. Its decomposition pathways involve central C–CO bond homolysis, followed by CO or ketene loss from the resultant radicals and subsequent disproportionation reactions (Russell & Yee, 2005).

Alkali Metal Chelates

The compound forms derivatives with alkali metals, which have been explored for their volatility and stability. These derivatives are relevant in analytical chemistry, particularly in the quantification of alkali metal chelates (Belcher, Majer, Perry, & Stephen, 1969).

Molecular Structure and Hydrogen Bond Analysis

Studies on molecular structures and hydrogen bonding in derivatives of this compound have been conducted using techniques like NMR, IR, Raman, and UV spectroscopy. Such analyses contribute to understanding intramolecular hydrogen bonding and molecular reactivity (Sayyar, Vakili, Kanaani, Vakili, & Eshghi, 2021).

Thermal Properties in Metal Chelates

Differential thermal analysis of β-diketone chelates, including derivatives of 2,2,4,6,6-pentamethylheptane-3,5-dione, has provided insights into the thermal properties of these compounds when used in metal chelates. These findings are significant in the purification of metal chelates (Yoshida, Kobayashi, & Ueno, 1974).

Combustion and Autoignition Studies

The compound has been investigated for its relevance in combustion, particularly as a component of alternative fuels. Research includes autoignition characteristics, kinetic modeling, and combustion behavior analysis, which are crucial for understanding its use in fuel applications (Mao, Feng, Wu, Wang, Yu, Raza, Qian, & Lu, 2019).

Safety And Hazards

2,2,4,6,6-Pentamethylheptane-3,5-dione is considered hazardous. It is a flammable liquid and vapor. If swallowed, it may be fatal and cause serious damage to the lungs (by aspiration). It may cause long-lasting harmful effects to aquatic life. Repeated exposure may cause skin dryness or cracking .

Future Directions

The future directions for 2,2,4,6,6-Pentamethylheptane-3,5-dione could involve further exploration of its antimicrobial properties . Additionally, given its ability to form complexes with metal ions, it could be studied for potential applications in coordination chemistry .

properties

IUPAC Name

2,2,4,6,6-pentamethylheptane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(9(13)11(2,3)4)10(14)12(5,6)7/h8H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZURKKTJQPBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)(C)C)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282798
Record name 2,2,4,6,6-pentamethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,6,6-Pentamethyl-3,5-heptanedione

CAS RN

5467-42-5
Record name NSC28031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28031
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,6,6-pentamethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,6,6-PENTAMETHYL-3,5-HEPTANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Bracke, ATH Lenstra, HJ Geise… - Journal of the Chemical …, 1989 - pubs.rsc.org
Reduction by LiAlH4 of 2,2,4,6,6-pentamethylheptane-3,5-dione gives a mixture of diastereoisomeric diols, which upon cyclisation with thionyl chloride yields a mixture of isomeric 4,6-di…
Number of citations: 0 pubs.rsc.org
MA Davis, WJ Hickinbottom - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… Miner considered his compound to be 2 : 2 : 4 : 6 : 6pentamethylheptane-3 : 5-dione. The substance we obtained has none of the properties of a 1 : 3-diketone and we suggest that it is 4…
Number of citations: 0 pubs.rsc.org
B Raja, V Radhakrishnan - 2023 - researchsquare.com
White spot syndrome, a viral disease caused by the white spot syndrome virus in penaeid shrimp, is causing significant economic losses in the shrimp farming industry. Envelope …
Number of citations: 2 www.researchsquare.com
ZH Zhou, CK Li, SF Zhou, A Shoberu, JP Zou - Tetrahedron, 2017 - Elsevier
Copper-catalyzed radical methylation of 1,3-diketones with tert-butyl peroxybenzoate in air is described, providing a general pathway to α-methyl 1,3-diketones in moderate to good …
Number of citations: 13 www.sciencedirect.com

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